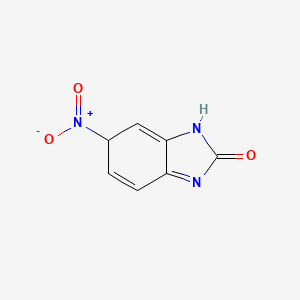

6-Nitro-1,6-dihydrobenzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Nitro-2-benzimidazolinone: is a heterocyclic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol . It is characterized by a yellow to brown powder appearance and is insoluble in water . This compound is primarily used as an intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-benzimidazolinone typically involves the nitration of benzimidazolinone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the benzimidazolinone ring .

Industrial Production Methods: In industrial settings, the production of 5-Nitro-2-benzimidazolinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-benzimidazolinone undergoes various chemical reactions, including:

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium carbonate are used under appropriate conditions to facilitate the substitution reactions.

Major Products:

Scientific Research Applications

Pharmacological Properties

Antiparasitic Activity

Research indicates that compounds derived from the benzimidazole scaffold, including 6-nitro derivatives, exhibit significant antiparasitic activity. For instance, studies have demonstrated that certain benzimidazole derivatives can effectively inhibit the growth of intestinal unicellular parasites such as Giardia intestinalis and Entamoeba histolytica, with some compounds showing higher potency than traditional treatments like benznidazole . The mechanism of action is primarily linked to the compound's ability to interfere with the parasite's metabolic pathways through reductive metabolism .

Antimicrobial and Antitumoral Properties

Beyond antiparasitic effects, 6-nitro-1,6-dihydrobenzimidazol-2-one derivatives have been investigated for their antimicrobial and antitumoral properties. The benzimidazole moiety is recognized for its broad-spectrum activity against various pathogens and cancer cells. Research has shown that these compounds can act as effective agents against both bacterial and fungal infections, as well as demonstrating cytotoxic effects on cancer cell lines .

Case Study 1: Antiparasitic Efficacy

In a study evaluating the antiparasitic efficacy of various benzimidazole derivatives, this compound was found to exhibit an IC50 value significantly lower than that of standard treatments against Trichomonas vaginalis, indicating its potential as a therapeutic agent in treating parasitic infections .

Case Study 2: Antitumoral Activity

Another investigation focused on the antitumoral properties of 6-nitro derivatives revealed that certain synthesized compounds showed promising cytotoxic activity against human cancer cell lines. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the nitro group enhance biological activity .

Potential Applications

The diverse applications of this compound can be summarized as follows:

Mechanism of Action

The mechanism of action of 5-Nitro-2-benzimidazolinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to generate reactive species is a key factor in its biological activity .

Comparison with Similar Compounds

- 5-Nitrobenzimidazole

- 2-Nitrobenzimidazole

- 4-Nitrobenzimidazole

Comparison: 5-Nitro-2-benzimidazolinone is unique due to its specific substitution pattern and the presence of the benzimidazolinone ring. This structural feature imparts distinct chemical and biological properties compared to other nitrobenzimidazole derivatives .

Biological Activity

6-Nitro-1,6-dihydrobenzimidazol-2-one (C7H5N3O3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5N3O3

- Molecular Weight : 179.13 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC2=NC(=O)NC2=CC1N+[O-]

Synthesis

The synthesis of this compound typically involves nitration reactions using nitric and sulfuric acids. Variations in reaction conditions can lead to different derivatives with potentially distinct biological activities .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various gram-positive and gram-negative bacteria, as well as fungal strains. It was particularly noted for its moderate activity against Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular functions, leading to antimicrobial or anticancer effects .

Table: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a detailed study, various derivatives of this compound were synthesized and tested for their antibacterial properties. The results indicated that certain modifications enhanced the compound's efficacy against resistant bacterial strains, suggesting a pathway for developing new antimicrobial agents .

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of this compound derivatives. The study found that these compounds could inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase. This highlights their potential as therapeutic agents in oncology .

Properties

Molecular Formula |

C7H5N3O3 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

6-nitro-1,6-dihydrobenzimidazol-2-one |

InChI |

InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-4H,(H,9,11) |

InChI Key |

QHYPAJDMPDPMBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)NC2=CC1[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.